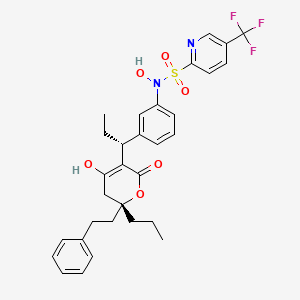

3-Trifluoromethyl-2-methylaniline-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Trifluoromethyl-2-methylaniline-d3 is an organic compound with the molecular formula C8H5D3F3N . It is a brown solid and is a versatile labelled intermediate for Flunixin synthesis . It can also serve as an intermediate for analgesic and anti-inflammatory agents .

Synthesis Analysis

3-Trifluoromethyl-2-methylaniline-d3 is used as a versatile labelled intermediate for Flunixin synthesis . It can also be used as an intermediate for analgesic and anti-inflammatory agents .Molecular Structure Analysis

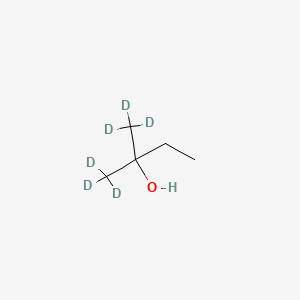

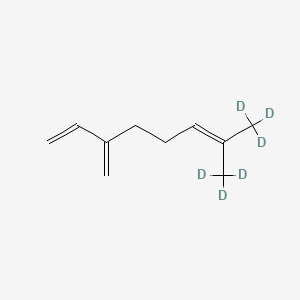

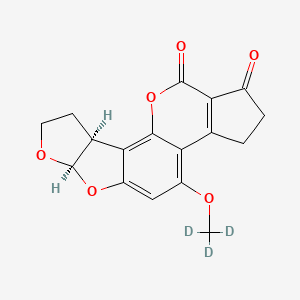

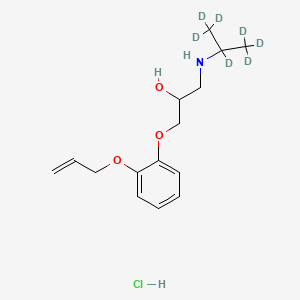

The molecular structure of 3-Trifluoromethyl-2-methylaniline-d3 is represented by the formula C8H5D3F3N . It has a molecular weight of 178.17 .Chemical Reactions Analysis

3-Trifluoromethyl-2-methylaniline-d3 is a versatile labelled intermediate for Flunixin synthesis . It can also be used as an intermediate for analgesic and anti-inflammatory agents .Physical And Chemical Properties Analysis

3-Trifluoromethyl-2-methylaniline-d3 is a brown solid . It has a molecular weight of 178.17 . It should be stored at 2-8°C .Applications De Recherche Scientifique

Synthesis and Structural Studies

- Application in Single Molecule Magnets : A study by Costes, Shova, & Wernsdorfer (2008) explored the synthesis and magnetic studies of tetranuclear [Cu-Ln]2 single molecule magnets using a trianionic ligand related to 3-Trifluoromethyl-2-methylaniline-d3.

Pharmaceutical and Drug Design

- Role in Antiandrogen Activity : A research by Tucker, Crook, & Chesterson (1988) discussed the synthesis of 3-substituted derivatives of 2-hydroxypropionanilides, highlighting the partial androgen agonist activity in compounds with a trifluoromethyl series, similar to 3-Trifluoromethyl-2-methylaniline-d3.

- Anti-Cancer Drug Design : Kecel-Gunduz et al. (2021) conducted studies on a new anticancer drug molecule involving a compound similar to 3-Trifluoromethyl-2-methylaniline-d3, focusing on its synthesis, characterization, and anti-cancer activity.

Chemical Synthesis and Characterization

- Electrosynthesis of Polymers : Research by Wei et al. (2005) on the electropolymerisation of N-methylaniline, which is structurally related to 3-Trifluoromethyl-2-methylaniline-d3, showed potential applications in synthesizing thin polymer films.

- Bioinspired Design of d3-Methylating Agents : A study by Wang, Zhao, Zhao, & Shi (2020) developed a robust d3-methylating agent with high selectivity and deuterium incorporation, illustrating potential applications in pharmaceuticals.

Spectroscopy and Theoretical Calculations

- Vibrational Spectra Analysis : Zhang, Liu, Cheng, Du, & Zhu (2016) conducted theoretical calculations and spectroscopic analysis of cis- and trans-3-Fluoro-N-methylaniline, closely related to 3-Trifluoromethyl-2-methylaniline-d3, to understand its molecular structure and properties.

Advanced Organic Chemistry

- Trifluoromethylation Reactions : Levin, Chen, Neubig, Hong, Theulier, Kobylianskii, Janabi, O’Neil, & Toste (2017) explored a borane-catalyzed C(sp3)-CF3 bond formation mechanism, demonstrating an innovative approach to trifluoromethylation, a process integral to compounds like 3-Trifluoromethyl-2-methylaniline-d3.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Trifluoromethyl-2-methylaniline-d3 involves the introduction of a deuterium label onto the aniline ring via a metal-catalyzed hydrogen-deuterium exchange reaction.", "Starting Materials": [ "2-Methylaniline", "Deuterium oxide (D2O)", "Trifluoromethyl iodide", "Palladium on carbon (Pd/C)", "Hydrogen gas (H2)" ], "Reaction": [ "Step 1: Dissolve 2-Methylaniline in D2O and add Pd/C catalyst.", "Step 2: Introduce H2 gas to initiate the hydrogen-deuterium exchange reaction. Allow the reaction to proceed until complete.", "Step 3: Remove the Pd/C catalyst and evaporate the solvent to obtain 2-Methylaniline-d3.", "Step 4: Dissolve 2-Methylaniline-d3 in anhydrous THF and add trifluoromethyl iodide.", "Step 5: Add a base such as potassium carbonate to the reaction mixture to facilitate the substitution reaction.", "Step 6: Heat the reaction mixture to reflux for several hours until complete.", "Step 7: Cool the reaction mixture and filter off any solids to obtain 3-Trifluoromethyl-2-methylaniline-d3 as a yellow solid." ] } | |

Numéro CAS |

1189989-60-3 |

Formule moléculaire |

C8H8F3N |

Poids moléculaire |

178.173 |

Nom IUPAC |

2-(trideuteriomethyl)-3-(trifluoromethyl)aniline |

InChI |

InChI=1S/C8H8F3N/c1-5-6(8(9,10)11)3-2-4-7(5)12/h2-4H,12H2,1H3/i1D3 |

Clé InChI |

TWLDBACVSHADLI-FIBGUPNXSA-N |

SMILES |

CC1=C(C=CC=C1N)C(F)(F)F |

Synonymes |

2-(Methyl-d3)-3-trifluoromethylbenzenamine; 2-Amino-6-(trifluoromethyl)(toluene-d3); 2-(Methyl-d3)-3-(trifluoromethyl)phenylamine; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane](/img/structure/B564641.png)